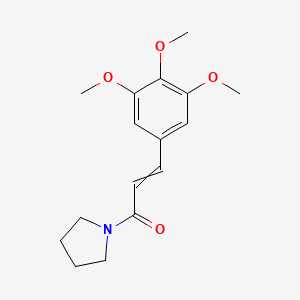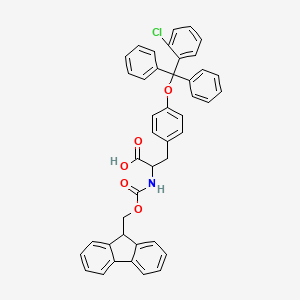
Ethyl b-D-thioxylopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl b-D-thioxylopyranoside is a significant compound in the field of biomedicine, known for its role as a molecular probe in studying biological mechanisms. It is a monosaccharide derivative with the molecular formula C7H14O4S and a molecular weight of 194.25 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl b-D-thioxylopyranoside can be synthesized through various synthetic routes. One common method involves the reaction of ethyl alcohol with thioxylopyranoside under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using cGMP (current Good Manufacturing Practice) standards. This involves large-scale synthesis in cleanroom environments with stringent quality control measures to ensure the compound’s purity and consistency.
化学反应分析
Types of Reactions
Ethyl b-D-thioxylopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
科学研究应用
Ethyl b-D-thioxylopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed as a molecular probe to study biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of Ethyl b-D-thioxylopyranoside involves its interaction with specific molecular targets and pathways. It acts as a molecular probe, binding to certain proteins or enzymes and altering their activity. This interaction can help elucidate the underlying mechanisms of various biological processes.
相似化合物的比较
Ethyl b-D-thioxylopyranoside can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Propyl b-D-thioxylopyranoside: Similar structure but with a propyl group instead of an ethyl group.
Butyl b-D-thioxylopyranoside: Similar structure but with a butyl group instead of an ethyl group.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the varying alkyl groups attached to the thioxylopyranoside moiety.
属性
分子式 |
C7H14O4S |
|---|---|
分子量 |
194.25 g/mol |
IUPAC 名称 |
(2S,3R,4S,5R)-2-ethylsulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C7H14O4S/c1-2-12-7-6(10)5(9)4(8)3-11-7/h4-10H,2-3H2,1H3/t4-,5+,6-,7+/m1/s1 |
InChI 键 |
INHTVDLGULFITI-UCROKIRRSA-N |
手性 SMILES |
CCS[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |
规范 SMILES |
CCSC1C(C(C(CO1)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B15145706.png)
![disodium;5-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate](/img/structure/B15145716.png)
![Acetamide,n-[2-[4-[[6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]carbonyl]phenoxy]ethyl]-](/img/structure/B15145717.png)
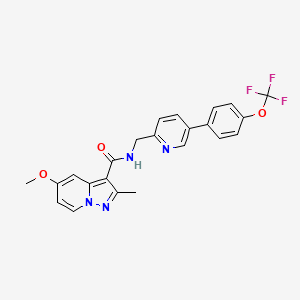
![4-Methyl-8-(3-nitrocyclohexyl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B15145732.png)
![[2-(1H-indol-2-yl)ethyl]dimethylamine](/img/structure/B15145733.png)
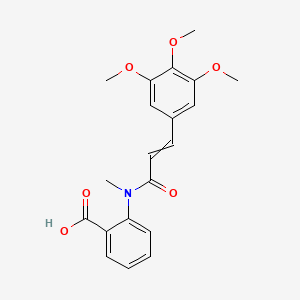
![(2-Aminopropyl)[3-(dimethylamino)propyl]methylamine](/img/structure/B15145752.png)
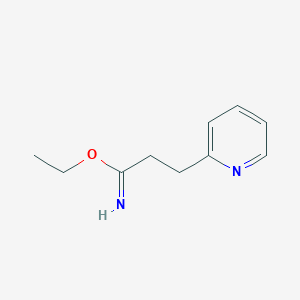
![1-methyl-6-(3-phenylprop-2-en-1-ylidene)-2H-imidazo[1,2-a][1,3]diazole-3,5-dione](/img/structure/B15145763.png)
